(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-(2-chloroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGAQJUBGHWISG-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36847-87-7 | |
| Record name | NSC166481 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid typically involves the condensation of 2-chloroaniline with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or acetic acid, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
2-chloroaniline+maleic anhydride→(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated carbonyl system undergoes conjugate additions due to its electron-deficient double bond.
Michael Addition
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Reagents : Thiols, amines, or stabilized carbanions.
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Conditions : Basic or neutral conditions in polar aprotic solvents (e.g., DMF, THF).
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Example : Reaction with thiophenol derivatives forms β-substituted adducts. Similar reactions with 4-(4'-chlorophenyl)-2-hydrazino-thiazole in PEG-400 yield pyrazoline derivatives with antimicrobial activity .
Cyclization Reactions
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Intramolecular Cyclization : Under acidic conditions, the α,β-unsaturated carbonyl can cyclize with the amide group to form heterocycles like thiazoles or pyridones .
Amide Functional Group Reactivity
The amide bond participates in hydrolysis and substitution:
Hydrolysis
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Acidic Hydrolysis : Yields 2-chloroaniline and maleic acid derivatives.
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Basic Hydrolysis : Forms carboxylate salts and ammonium byproducts.
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Example : Hydrolysis of structurally analogous compounds under reflux with HCl or NaOH produces substituted anilines and dicarboxylic acids .
Carboxylic Acid Reactions
The terminal carboxylic acid undergoes typical acid-derived transformations:
Esterification
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Reagents : Alcohols (e.g., methanol, ethanol) with acid catalysts (H₂SO₄, HCl).
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Conditions : Reflux in toluene or DCM.
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Product : Corresponding esters (e.g., methyl or ethyl derivatives) .
Salt Formation
Electrophilic Aromatic Substitution
The 2-chlorophenyl group undergoes limited substitution due to the deactivating chloro group:
Nitration
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Conditions : HNO₃/H₂SO₄ at 0–5°C.
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Product : Nitro derivatives at meta positions relative to chlorine .
Metal Complexation
The α,β-unsaturated carbonyl and carboxylate groups act as bidentate ligands:
| Metal Ion | Conditions | Complex Structure | Application |
|---|---|---|---|
| Cd(II) | Aqueous ethanol, 60°C | Octahedral geometry | Catalytic studies |
| Mg(II) | Neutral pH, room temp | Chelated via carbonyl O | Biochemical assays |
Oxidation
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Reagents : KMnO₄/H₂SO₄ or CrO₃.
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Product : Cleavage of the double bond yields 2-chloroaniline and oxalic acid derivatives.
Reduction
Thermal Dehydration
Heating with acetic anhydride and NaOAc induces cyclodehydration:
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Product : Forms maleimide derivatives (e.g., 1-[4-(2-chlorophenyl)-thiazol-2-yl]-1H-pyrrole-2,5-dione) .
Biological Activity-Related Reactions
Scientific Research Applications
Chemistry
In chemistry, (2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Chlorine Position and Substituent Type
- (2E)-4-(3-Chlorophenyl)-4-oxobut-2-enoic Acid (): Chlorine at the meta position reduces steric hindrance compared to the ortho-substituted target compound. This may increase solubility in organic solvents.
- (E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid (): The nitro group (strong electron-withdrawing) at the para position significantly increases acidity (pKa < 2.81) compared to the target compound. Higher reactivity in nucleophilic addition reactions due to enhanced electrophilicity of the α,β-unsaturated system .
- 4-((4-Bromo-2-methylphenyl)amino)-4-oxobut-2-enoic Acid (): Bromo (electron-withdrawing) and methyl (electron-donating) groups create a mixed electronic effect. Increased molecular weight (375.15 g/mol) and lipophilicity compared to the target compound (MW 239.66 g/mol) .
Non-Halogenated Analogs
- (2E)-4-[4-(Acetylamino)phenyl]-4-oxobut-2-enoic Acid (): The acetylamino group at the para position introduces hydrogen-bonding capacity, improving water solubility. Reduced acidity (pKa ~3.5–4.0) compared to the target compound due to electron-donating effects of the amide group .
Stereochemical Variations (E vs. Z Isomers)
- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid (): Z-configuration creates intramolecular hydrogen bonding between the amide NH and carboxylic acid group, stabilizing the structure. Higher dissociation constant (pKa = 2.81) compared to E-isomers, indicating stronger acidity . Insoluble in water but soluble in acetone-isopropyl alcohol mixtures (4:3 ratio) .
- (Z)-4-((2-Formylphenyl)amino)-4-oxobut-2-enoic Acid (): The formyl group enhances electrophilicity, making the compound more reactive in Michael addition reactions. Melting point (157–183°C) similar to the target compound, suggesting comparable crystallinity .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid, also known as 4-OXO-4-(2-chlorophenylamino)-2-butenolic acid, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C₁₂H₁₂ClNO₃
- Molecular Weight : 225.63 g/mol
- CAS Number : 106691-35-4
- Structural Features : The compound features a chlorophenyl group attached to an amino acid structure, which is crucial for its biological interactions.
Research indicates that this compound exhibits significant inhibition of the kynurenine pathway, particularly targeting the enzyme kynurenine 3-hydroxylase (KMO). This enzyme plays a critical role in the metabolism of tryptophan into neuroactive metabolites, which are implicated in various neurodegenerative diseases.
Inhibition Studies
A study highlighted that derivatives of this compound were among the most potent inhibitors of KMO identified to date. These inhibitors can prevent the synthesis of quinolinic acid, a neurotoxin associated with neuroinflammation and neurodegeneration in conditions like Alzheimer's disease and multiple sclerosis .
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies
Several case studies have investigated the effects of related compounds on biological systems:
- KMO Inhibition and Neuroprotection :
- Structure-Activity Relationship (SAR) :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂ClNO₃ |
| Molecular Weight | 225.63 g/mol |
| CAS Number | 106691-35-4 |
| KMO Inhibition | Potent inhibitor |
| Neuroprotective Potential | Yes |
| Antimicrobial Activity | Under investigation |
| Anti-cancer Potential | Limited data available |
Q & A
Q. What are the established synthetic routes for (2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid?
The compound is typically synthesized via condensation of maleic anhydride with 2-chloroaniline under controlled temperature (60–80°C) in anhydrous conditions. The reaction proceeds through nucleophilic attack of the amine on the anhydride, forming an intermediate that tautomerizes to the (2E)-configuration. Purification involves recrystallization from ethanol or acetonitrile to achieve >95% purity. Yield optimization requires strict control of stoichiometry and reaction time .
Q. How is structural characterization performed to confirm the compound’s identity post-synthesis?
A combination of spectroscopic methods is used:
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, conjugated C=C at ~1600 cm⁻¹, and N-H bend at ~1550 cm⁻¹).
- ¹H NMR : Confirms proton environments (e.g., vinyl proton at δ 6.5–7.0 ppm as a doublet, aromatic protons from the 2-chlorophenyl group at δ 7.2–7.8 ppm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₀H₇ClNO₃: 240.02; observed [M+H]⁺: 241.03) .
Q. What are the critical functional groups influencing reactivity in this compound?
The α,β-unsaturated carbonyl system (C=C-C=O) is electrophilic, enabling Michael additions or Diels-Alder reactions. The amide group (-NH-CO-) participates in hydrogen bonding, affecting solubility and crystallinity. The 2-chlorophenyl substituent introduces steric and electronic effects, modulating reactivity in nucleophilic substitutions .
Advanced Research Questions
Q. How can researchers resolve stereochemical ambiguities in α,β-unsaturated carbonyl systems like this compound?
Advanced techniques include:
- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to confirm the (2E)-configuration.
- Computational Modeling (DFT) : Predicts electronic structure and stabilizes conformers for comparison with experimental data.
- X-ray Crystallography : Provides definitive stereochemical assignment via crystal lattice analysis .
Q. What methodologies address discrepancies in potentiometric titration data for acidic group quantification?
Discrepancies may arise from partial dissociation or solvent effects. Solutions include:
Q. What experimental designs mitigate stability issues during long-term studies?
Stability protocols involve:
- Accelerated Degradation Studies : Expose samples to varying pH (2–12), temperatures (4–60°C), and light conditions.
- HPLC Monitoring : Track degradation products (e.g., hydrolysis to 4-oxobut-2-enoic acid derivatives).
- Cooled Storage : Stabilize samples at -20°C under nitrogen to prevent oxidative degradation .
Q. How can biological activity of derivatives be systematically evaluated?
A multi-step approach is recommended:
- Derivatization : Synthesize analogs via Michael addition (e.g., with thiols or amines) to modify the α,β-unsaturated core.
- Antimicrobial Assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.
- Molecular Docking : Screen derivatives against target enzymes (e.g., enoyl-ACP reductase) to predict binding affinity .
Data Contradiction and Analysis
Q. How should conflicting spectroscopic data (e.g., NMR vs. IR) be reconciled?
Contradictions often arise from impurities or solvent interactions. Mitigation strategies:
- High-Purity Samples : Re-purify via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Solvent Effects : Repeat NMR in deuterated DMSO to reduce hydrogen bonding artifacts.
- Complementary Techniques : Use UV-Vis spectroscopy to confirm conjugation in the α,β-unsaturated system .
Q. What statistical methods ensure robust interpretation of biological assay data?
- ANOVA : Compare activity across derivative groups to identify significant trends.
- Dose-Response Modeling : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- Principal Component Analysis (PCA) : Correlate structural features (e.g., logP, substituent electronegativity) with bioactivity .
Methodological Best Practices
Q. What protocols optimize reproducibility in synthetic procedures?
Q. How can researchers validate the purity of the compound for pharmacological studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
